molecular formula C8H8N2O2 B13972751 5-Hydrazinyl-1(3H)-isobenzofuranone CAS No. 474123-24-5

5-Hydrazinyl-1(3H)-isobenzofuranone

Cat. No.: B13972751
CAS No.: 474123-24-5
M. Wt: 164.16 g/mol
InChI Key: OSTRDKKYFNVWOR-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and reactivity. It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system. The hydrazinyl group attached to the isobenzofuranone core imparts significant reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1(3H)-isobenzofuranone typically involves the reaction of isobenzofuranone derivatives with hydrazine. One common method is the nucleophilic substitution of a cyano group by hydrazine within the isobenzofuranone framework. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as o-dichlorobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the hydrazinyl group can lead to the formation of amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines.

    Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydrazinyl-1(3H)-isobenzofuranone has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hydrazinyl-1(3H)-isobenzofuranone exerts its effects is primarily through its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isobenzofuranone core, which imparts distinct chemical properties and reactivity compared to other hydrazinyl-containing compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

474123-24-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-hydrazinyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H8N2O2/c9-10-6-1-2-7-5(3-6)4-12-8(7)11/h1-3,10H,4,9H2

InChI Key

OSTRDKKYFNVWOR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NN)C(=O)O1

Origin of Product

United States

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